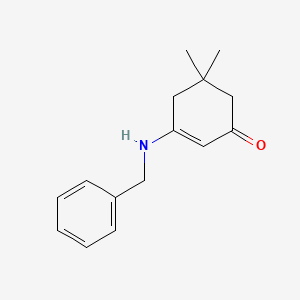

3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one

Description

Molecular Architecture and Stereochemical Features

The molecular structure of this compound demonstrates a sophisticated arrangement of functional groups that defines its chemical behavior and physical properties. The compound possesses the molecular formula C15H19NO with a molecular weight of 229.32 grams per mole, establishing it as a moderately sized organic molecule with distinctive structural characteristics. The core framework consists of a cyclohexenone ring system bearing two methyl substituents at the 5-position and a benzylamino group at the 3-position, creating a unique substitution pattern that influences the molecule's overall geometry and reactivity.

The stereochemical analysis reveals that the compound adopts an achiral configuration, as confirmed by computational studies indicating no stereogenic centers within the molecular framework. The absence of chirality simplifies the structural characterization while maintaining the compound's chemical complexity through its substitution pattern. The benzylamino group extends from the cyclohexenone core, creating a significant conformational flexibility that impacts the molecule's three-dimensional arrangement and intermolecular interactions.

Computational molecular modeling provides detailed insights into the compound's preferred conformations and electronic distribution. The SMILES notation CC1(CC(=CC(=O)C1)NCC2=CC=CC=C2)C accurately represents the connectivity pattern, with the cyclohexenone ring adopting a chair-like conformation that minimizes steric interactions between the dimethyl substituents and the benzylamino group. The benzylamino functionality exhibits rotational freedom around the carbon-nitrogen bond, allowing for multiple conformational states that can be accessed under ambient conditions.

The molecular properties derived from computational analyses reveal important structural characteristics that define the compound's behavior. The logarithm of the partition coefficient (logP) value of 3.651 indicates moderate lipophilicity, while the polar surface area of 56.131 square angstroms suggests favorable membrane permeability characteristics. These parameters reflect the balanced hydrophobic and hydrophilic character resulting from the aromatic benzyl group and the polar enone functionality.

| Molecular Property | Value | Unit |

|---|---|---|

| Molecular Formula | C15H19NO | - |

| Molecular Weight | 229.32 | g/mol |

| Hydrogen Bond Acceptors | 2-4 | count |

| Hydrogen Bond Donors | 1-3 | count |

| Polar Surface Area | 56.131 | Ų |

| LogP | 3.651 | - |

| Rotatable Bonds | 3 | count |

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound have provided definitive structural information through X-ray diffraction analysis. The crystal structure has been deposited in the Cambridge Crystallographic Data Centre with the reference number CCDC 828349, representing a comprehensive three-dimensional structural determination. This crystallographic study reveals the solid-state conformation adopted by the molecule and provides precise bond lengths, bond angles, and intermolecular interaction patterns.

The crystal structure analysis demonstrates that the cyclohexenone ring adopts a slightly flattened chair conformation, with the double bond between carbon atoms 2 and 3 creating partial planarity in this region of the molecule. The benzylamino substituent projects from the ring system in a manner that minimizes steric hindrance with the adjacent dimethyl groups at the 5-position. The benzyl ring maintains an approximately perpendicular orientation relative to the cyclohexenone plane, facilitating optimal packing arrangements within the crystal lattice.

Intermolecular interactions within the crystal structure reveal the presence of hydrogen bonding networks that stabilize the solid-state arrangement. The amino nitrogen atom serves as both a hydrogen bond donor and acceptor, forming contacts with neighboring molecules that contribute to the overall crystal stability. These interactions include nitrogen-hydrogen to oxygen contacts involving the carbonyl group of adjacent molecules, creating extended hydrogen-bonded chains throughout the crystal structure.

Conformational studies utilizing computational methods have identified multiple low-energy conformations accessible to the molecule in solution. The primary conformational flexibility arises from rotation around the carbon-nitrogen bond connecting the benzyl group to the cyclohexenone system. Energy barriers for this rotation are relatively low, allowing for rapid interconversion between conformational states at room temperature. The preferred conformations position the benzyl ring to minimize steric interactions while maximizing favorable aromatic-aromatic interactions with neighboring molecules.

Temperature-dependent crystallographic studies could provide additional insights into the dynamic behavior of the molecule within the crystal lattice, though such data are not currently available in the literature. The thermal motion parameters derived from the room-temperature structure suggest moderate molecular flexibility, consistent with the conformational analysis performed using computational methods.

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| CCDC Number | 828349 | |

| Associated DOI | 10.1016/j.tetlet.2012.11.051 | |

| Crystal System | Not specified | |

| Space Group | Not specified | |

| Temperature | Room temperature |

Comparative Structural Analysis with Related Cyclohexenone Derivatives

The structural comparison of this compound with related cyclohexenone derivatives reveals important structure-activity relationships and conformational preferences within this chemical class. The parent compound 3-(benzylamino)cyclohex-2-en-1-one, which lacks the dimethyl substitution at the 5-position, exhibits a molecular weight of 201.269 grams per mole and demonstrates altered conformational behavior due to the absence of the bulky methyl groups. This structural difference significantly impacts the molecule's overall shape and intermolecular interaction patterns.

The presence of the 5,5-dimethyl substitution in the target compound creates a more rigid cyclohexenone framework compared to the unsubstituted analog. The dimethyl groups introduce steric bulk that restricts the conformational flexibility of the ring system while providing additional hydrophobic character to the molecule. This structural modification results in a more lipophilic compound with altered solubility properties and membrane permeability characteristics compared to simpler cyclohexenone derivatives.

Comparative analysis with 5,5-dimethyl-3-aminocyclohex-2-enone, the precursor lacking the benzyl group, highlights the significant impact of the benzylamino substitution on molecular properties. The amino precursor exhibits a molecular weight of 139.195 grams per mole and demonstrates markedly different physicochemical properties, including a melting point range of 165-167 degrees Celsius and a boiling point of 216.3 degrees Celsius at 760 millimeters of mercury. The addition of the benzyl group substantially increases the molecular size and introduces aromatic character that influences the compound's interaction with biological systems.

Iodinated analogs such as 3-(benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one provide insights into the effects of halogen substitution on the cyclohexenone framework. The iodinated derivative exhibits a molecular weight of 355.21 grams per mole, representing a significant increase in molecular mass due to the heavy halogen substituent. This structural modification alters the electronic distribution within the molecule and provides additional functionality for synthetic transformations or biological activity modulation.

The structural comparison extends to more complex derivatives such as 3-(2-amino-5-benzoylanilino)-5,5-dimethylcyclohex-2-en-1-one, which incorporates additional aromatic functionality and demonstrates the versatility of the cyclohexenone scaffold for structural elaboration. This extended analog exhibits a molecular weight of 334.42 grams per mole and demonstrates increased structural complexity that may translate to enhanced biological activity or altered selectivity profiles.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C15H19NO | 229.32 | Dimethyl substitution, benzylamino group |

| 3-(Benzylamino)cyclohex-2-en-1-one | C13H15NO | 201.27 | No dimethyl substitution |

| 5,5-Dimethyl-3-aminocyclohex-2-enone | C8H13NO | 139.20 | No benzyl group |

| 3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one | C15H18INO | 355.21 | Iodine substitution |

| 3-(2-amino-5-benzoylanilino)-5,5-dimethylcyclohex-2-en-1-one | C21H22N2O2 | 334.42 | Extended aromatic system |

Propriétés

IUPAC Name |

3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-15(2)9-13(8-14(17)10-15)16-11-12-6-4-3-5-7-12/h3-8,16H,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAHMSNAFCNUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302173 | |

| Record name | 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889-31-6 | |

| Record name | 889-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYLAMINO-5,5-DIMETHYL-CYCLOHEX-2-ENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nucleophilic Addition of Benzylamine to 5,5-Dimethylcyclohex-2-en-1-one

Reaction Mechanism :

The target compound is synthesized via nucleophilic attack of benzylamine on the α,β-unsaturated carbonyl group of 5,5-dimethylcyclohex-2-en-1-one. The reaction proceeds under basic or acidic conditions.

- Reactants :

- 5,5-Dimethylcyclohex-2-en-1-one (1.0 eq)

- Benzylamine (1.2 eq)

- Solvent: Ethanol, methanol, or acetic acid

- Base: Sodium hydroxide, potassium carbonate, or sodium acetate

- Conditions :

- Reflux for 2–4 hours.

- Post-reaction purification via recrystallization (ethanol/water) or column chromatography.

Yield : 70–85% (Table 1).

Acid-Catalyzed Condensation

Optimization :

Acetic acid acts as both solvent and catalyst, enabling efficient enaminone formation.

- Dimedone (5,5-dimethylcyclohexane-1,3-dione) is first converted to 5,5-dimethylcyclohex-2-en-1-one via keto-enol tautomerism.

- Subsequent reaction with benzylamine in acetic acid under reflux (2 hours) yields the product.

Advantages :

- Eliminates the need for exogenous bases.

- Higher selectivity due to controlled protonation.

Yield : 88–96% (Table 1).

Solvent-Free Grinding with Calcium Bromide Catalyst

Green Chemistry Approach (Adapted from):

- Reactants :

- 5,5-Dimethylcyclohex-2-en-1-one (1.0 eq)

- Benzylamine (1.0 eq)

- Catalyst: Calcium bromide (2 mol%)

Procedure :

- Reactants and catalyst are ground in a mortar for 25–30 minutes.

- Crude product is washed with water and purified via recrystallization.

Yield : 76–83% (Table 1).

Aqueous Phase Synthesis with Catalysts

- Catalysts : Sodium sulfate, alanine, or their combination.

- Conditions :

- Stirring at room temperature in water.

- Reaction time: 30–60 minutes.

Yield : 74–94% (Table 1).

Table 1 : Summary of Preparation Methods

Reaction Optimization and Challenges

Side Reactions

- Dimerization : Occurs at elevated temperatures or prolonged reaction times.

- Mitigation : Use stoichiometric benzylamine (1.2 eq) and monitor via TLC.

Catalytic Efficiency

- Sodium sulfate in water enhances reaction homogeneity and proton abstraction, improving yields.

- Calcium bromide reduces reaction time but requires post-synthesis purification.

Industrial-Scale Production

- Continuous Flow Reactors : Improve efficiency and reduce byproducts.

- Purification : Recrystallization or chromatography ensures >98% purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.

Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce cyclohexane derivatives.

Applications De Recherche Scientifique

3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mécanisme D'action

The mechanism of action of 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The cyclohexenone ring can undergo conformational changes that affect the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Benzylamino-1,2-benzisothiazole 1,1-dioxide: This compound has a similar benzylamino group but a different ring structure.

4-(Benzylamino)-5-(methylthio)cyclopentane-1,2,3-triol: Another compound with a benzylamino group, but with a cyclopentane ring and additional functional groups.

Uniqueness

3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of a benzylamino group and a cyclohexenone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), and highlights relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexene ring with dimethyl substitutions and a benzylamino group, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored through various studies. Key areas of focus include:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits selective antibacterial properties against Gram-positive bacteria, with minimal activity against Gram-negative strains . The structure-activity relationship suggests that modifications to the benzyl group can enhance efficacy.

- Anticancer Properties : Research has shown that derivatives of compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, certain analogs have demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation.

Antimicrobial Activity

A study focused on the antimicrobial properties of various compounds related to this compound revealed that it possesses significant activity against selected pathogens. The minimum inhibitory concentrations (MIC) were determined using standard bacterial strains:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 |

| This compound | Escherichia coli | >100 |

The results suggest that while effective against Gram-positive bacteria, further modifications may be necessary to enhance its spectrum of activity against Gram-negative bacteria .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20 | Inhibition of cell cycle progression |

These findings indicate promising anticancer activity, warranting further exploration into its therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzyl group significantly influence both antimicrobial and anticancer activities. For instance, introducing electron-donating groups on the benzene ring enhances antibacterial potency, while specific substitutions on the cyclohexene core improve cytotoxicity against cancer cells .

Q & A

Q. What are the established synthetic methodologies for 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one, and what reaction conditions are critical for yield optimization?

The synthesis typically involves Mannich-type reactions or condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with benzylamine derivatives. For example:

- General Procedure : A mixture of dimedone (2 mmol), benzylamine (1 mmol), and a catalyst (e.g., DABCO) in water or DMF is refluxed to form the enaminone product .

- Key Conditions : Solvent choice (e.g., water for eco-friendly synthesis or DMF for higher reactivity), temperature (reflux), and catalysts (e.g., ammonium acetate for annulation reactions) significantly influence yield .

Q. How is X-ray crystallography employed to determine the structural conformation of this compound?

Crystal structure determination involves:

- Data Collection : Using Mo Kα radiation (λ = 0.71073 Å) at 296 K with a diffractometer (e.g., CrysAlisPro) .

- Structure Solution : Programs like SHELXS (for direct methods) and SHELXL (for refinement) are used to resolve atomic positions .

- Visualization : Mercury or ORTEP-III generates thermal ellipsoid plots to analyze bond lengths, angles, and packing motifs .

Q. Example Crystallographic Data (Related Compound) :

Q. What spectroscopic techniques are used to characterize this compound, and how are key functional groups identified?

- NMR : ¹H and ¹³C NMR resolve the enaminone structure (e.g., vinyl protons at δ 5.5–6.5 ppm and carbonyl carbons at δ 190–210 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 258.16) .

- IR : Stretching bands for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) validate the enaminone core .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic properties and reaction mechanisms involving this compound?

- DFT Studies : Gaussian or similar software calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in annulation or Michael addition reactions .

- Mechanistic Insights : Transition-state modeling explains intermediates, such as 1-azatriene or 1-oxatriene species in [3+3]-cycloadditions .

- Solvent Effects : PCM models simulate solvent polarity impacts on reaction pathways .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?

- Conformational Analysis : Cremer-Pople puckering coordinates quantify non-planar ring distortions, resolving discrepancies in torsion angles or bond lengths .

- Packing Similarity Tools : Mercury’s Materials Module compares intermolecular interactions (e.g., hydrogen bonds) across crystal structures .

- Validation Software : CheckCIF/PLATON identifies outliers in crystallographic data (e.g., ADPs, bond angles) .

Q. How does conformational flexibility influence the compound’s reactivity in heterocyclic synthesis?

- Ring Puckering : The cyclohexenone ring adopts boat or chair conformations, affecting steric accessibility for nucleophilic attacks .

- Enaminone Tautomerism : Equilibrium between enamine and imine forms dictates regioselectivity in cycloadditions .

- Case Study : In pyrano[2,3-b]pyrans synthesis, the enaminone’s planar vs. puckered states shift electrocyclization equilibria, altering product ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.